1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that features a urea functional group. This compound is characterized by the presence of a dimethylamino group, a thiophene ring, and an ethoxyphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 2-(dimethylamino)ethylamine with a thiophene derivative under controlled conditions to form an intermediate.
Urea Formation: The intermediate is then reacted with an isocyanate derivative of 2-ethoxyphenyl to form the final urea compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various halides or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the ethoxy group.
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group.
Uniqueness
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-4-22-16-8-6-5-7-14(16)19-17(21)18-11-15(20(2)3)13-9-10-23-12-13/h5-10,12,15H,4,11H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPCEYOLTSAMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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